REACTION_CXSMILES
|
C(O[C:4]([N:6]1[CH2:15][CH2:14][C:13]2[C:8](=[CH:9][C:10]3[CH:20]=[CH:19][CH:18]=[CH:17][C:11]=3[C:12]=2[NH2:16])[CH2:7]1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[NH2:16][C:12]1[C:11]2[CH:17]=[CH:18][CH:19]=[CH:20][C:10]=2[CH:9]=[C:8]2[C:13]=1[CH2:14][CH2:15][N:6]([CH3:4])[CH2:7]2 |f:1.2.3.4.5.6,7.8.9|
|
Name
|
5-amino-1,2,3,4-tetrahydrobenzo[g]isoquinolin-2-ylcarboxylic acid ethyl ester
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1CC2=CC3=C(C(=C2CC1)N)C=CC=C3
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 5 hours at the boiling temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 0°
|
Type
|
FILTRATION
|
Details
|
The precipitated inorganic product is filtered off
|
Type
|
WASH
|
Details
|
is washed with tetrahydrofuran
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The title compound crystallizes from the evaporation residue with the addition of ethanol
|
Type
|
CUSTOM
|
Details
|
is again recrystallized from ethanol
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C2CCN(CC2=CC2=C1C=CC=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |